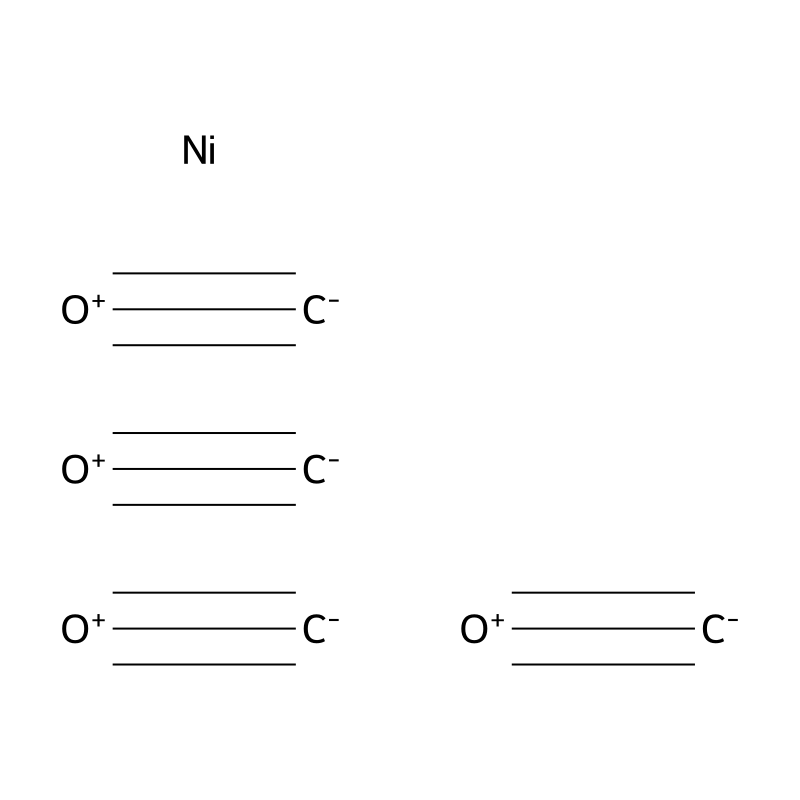

Nickel tetracarbonyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nickel tetracarbonyl (CAS: 13463-39-3) is a volatile, zero-valent liquid organometallic complex that serves as a critical precursor for high-purity nickel chemical vapor deposition (CVD) and a homogeneous catalyst in carbonylation chemistry. Unlike solid nickel(II) salts or alternative organonickel compounds, Ni(CO)4 features a high ambient vapor pressure and a low thermal decomposition threshold, enabling the vapor-phase transport and deposition of elemental nickel without the need for high-temperature sublimation or aggressive reducing agents[1]. While its handling requires stringent safety protocols due to toxicity, its specific physical state and clean decomposition profile (releasing only carbon monoxide) dictate its procurement for thermally sensitive substrate plating, the Mond refining process, and low-pressure Reppe synthesis [2].

Attempting to substitute nickel tetracarbonyl with generic nickel(II) salts (e.g., NiCl2, Ni(acac)2) or alternative zero-valent complexes (e.g., Ni(COD)2) fundamentally compromises processability in vapor-phase and catalytic workflows. Solid precursors like nickelocene or Ni(acac)2 require elevated sublimation temperatures and typically decompose at >250 °C, leaving carbon or oxygen impurities in the deposited film unless high-pressure hydrogen is introduced[1]. Furthermore, in homogeneous catalysis, substituting Ni(CO)4 with nickel halides for carbonylation reactions forces industrial systems to operate at extreme pressures (e.g., 14 MPa) and temperatures to achieve comparable carbon monoxide insertion [2]. Therefore, for applications demanding low thermal budgets or low-pressure carbonylation, generic substitution fails.

References

Low-Temperature CVD Viability vs. Metallocene Precursors

Nickel tetracarbonyl enables the deposition of high-purity nickel films at substrate temperatures as low as 150–200 °C via thermal decomposition. In direct comparison, alternative organometallic precursors such as nickelocene (NiCp2) require significantly higher deposition temperatures (>250 °C) and suffer from slow dissociation of the cyclopentadienyl ligands, leading to carbon contamination (>5%) unless a hydrogen co-reactant is utilized [1]. This 50–100 °C thermal differential is critical for procuring precursors intended for temperature-sensitive substrates.

| Evidence Dimension | Minimum effective CVD substrate temperature and purity |

| Target Compound Data | 150–200 °C (yields >99% pure Ni without H2) |

| Comparator Or Baseline | Nickelocene[NiCp2] (>250 °C; yields carbon-contaminated films without H2) |

| Quantified Difference | >50–100 °C reduction in thermal budget with elimination of carbon impurities |

| Conditions | MOCVD / Thermal decomposition in inert atmosphere |

Allows buyers to specify a precursor that plates high-purity nickel onto thermally fragile substrates without requiring complex hydrogen co-reactant systems.

Ambient Vapor Pressure for Simplified Precursor Delivery

Unlike solid nickel precursors such as Ni(COD)2, Ni(acac)2, or nickelocene, which possess negligible vapor pressures at room temperature and require heated delivery lines to prevent condensation, nickel tetracarbonyl is a volatile liquid. It exhibits a vapor pressure of approximately 320 Torr at 20 °C [1]. This >300-fold volatility advantage eliminates the need for high-temperature sublimation hardware and carrier gas heating, simplifying the engineering requirements for vapor-phase transport in industrial CVD operations.

| Evidence Dimension | Vapor pressure at 20 °C |

| Target Compound Data | ~320 Torr (volatile liquid) |

| Comparator Or Baseline | Nickelocene or Ni(acac)2 (<1 Torr; solid state requiring sublimation >60–100 °C) |

| Quantified Difference | >300-fold higher vapor pressure at ambient conditions |

| Conditions | Standard ambient temperature and pressure (20 °C) |

Reduces capital expenditure on heated precursor delivery lines and sublimation hardware in vapor-phase manufacturing facilities.

Drastic Reduction in Carbonylation Operating Pressure

In the synthesis of acrylic acid via the Reppe process (acetylene carbonylation), the choice of nickel catalyst dictates the entire plant's engineering parameters. Utilizing nickel tetracarbonyl allows the reaction to proceed at atmospheric pressure (0.1 MPa) and 313 K (40 °C). Conversely, substituting with a standard nickel(II) bromide/copper(II) bromide catalytic system forces the process to operate under conditions of 14 MPa and 473 K (200 °C) to achieve carbon monoxide insertion [1]. The ability of Ni(CO)4 to act simultaneously as a Ni(0) source and a CO donor cannot be replicated by divalent salts without high-pressure infrastructure.

| Evidence Dimension | Required reactor pressure and temperature for acetylene carbonylation |

| Target Compound Data | Atmospheric pressure (0.1 MPa) at 313 K |

| Comparator Or Baseline | Nickel bromide / Copper bromide catalyst (14 MPa at 473 K) |

| Quantified Difference | 140-fold reduction in operating pressure and 160 K reduction in temperature |

| Conditions | Reppe synthesis of acrylic acid from acetylene, CO, and water |

Enables procurement teams to justify the specialized handling of Ni(CO)4 by avoiding the massive capital costs associated with ultra-high-pressure (14 MPa) reactor vessels.

Low-Temperature Chemical Vapor Deposition (CVD) on Thermally Sensitive Substrates

Directly leveraging its low decomposition temperature (150–200 °C) and high ambient vapor pressure, nickel tetracarbonyl is a highly specified precursor for depositing high-purity nickel films on polymers, reactive metals, or complex microelectronic architectures that cannot withstand the >250 °C thermal budgets required by metallocene or beta-diketonate alternatives [1].

Industrial-Scale Reppe Carbonylation Processes

For the synthesis of acrylic acid and related derivatives from alkynes, Ni(CO)4 is utilized to bypass the extreme pressure requirements (up to 14 MPa) of divalent nickel halide catalysts. Its dual role as a Ni(0) catalyst and CO donor allows the reaction to proceed near atmospheric pressure at 313 K, reducing reactor engineering costs[2].

High-Purity Nickel Refining (Mond Process)

The volatility of Ni(CO)4 at low temperatures is the foundational mechanism of the Mond process. By reacting crude nickel with CO at ~50 °C to form the volatile Ni(CO)4 gas, impurities like iron and cobalt are left behind. The gas is then cleanly decomposed at ~230 °C to yield >99.9% pure nickel, a vapor-phase purification route impossible to replicate with solid nickel salts [3].

References

- [1] Kang, J-K., et al. 'Metalorganic chemical vapor deposition of nickel films from Ni(C5H5)2/H2.' Journal of Materials Research, 15(8), 1828-1833, 2000.

- [2] Palkovits, R., et al. 'Pathways for acrylic acid synthesis: petrochemical vs. renewable route.' Chemical Society Reviews, 49(13), 2020.

- [3] Crundwell, F. K., et al. 'Extractive Metallurgy of Nickel, Cobalt and Platinum Group Metals.' Elsevier, 2011.